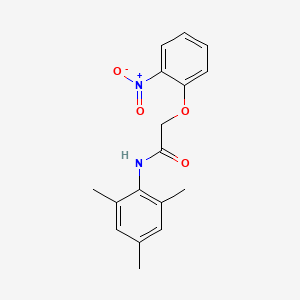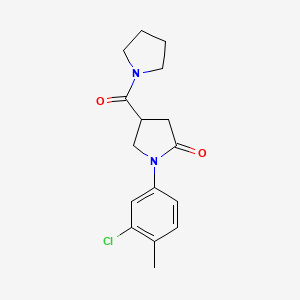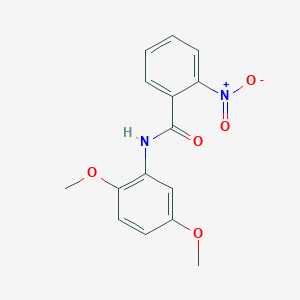![molecular formula C13H18N4 B5505715 5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5505715.png)
5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine
説明
Synthesis Analysis
- Multicomponent reactions involving 3-aminopyrazol-5-ones, substituted salicylic aldehydes, and acetylacetic ester lead to novel heterocyclic scaffolds similar to the target compound (Frolova et al., 2011).
- An electrochemical synthesis method using an electrogenerated base of Meldrum’s acid has been developed for similar pyrazolo[3,4-b]pyridin-6-ones (Veisi et al., 2015).
- Syntheses of pyrazolo[1,5-a]pyrimidines, a related class, involve condensation reactions of 5-aminopyrazoles with various diketones and other compounds (Elattar & El‐Mekabaty, 2021).
Molecular Structure Analysis
- Detailed molecular structures of similar compounds have been characterized using techniques like NMR, HRMS, and X-ray diffraction (Chen et al., 2012).
Chemical Reactions and Properties
- Pyrazolo[3,4-b]pyridines can undergo various chemical reactions, including acylation and cyclization, leading to diverse derivatives (Ibrahim et al., 2011).
Physical Properties Analysis
- The physical properties such as solubility, melting point, and stability of similar compounds are often determined through experimental methods (Jia & Peng, 2011).
Chemical Properties Analysis
- The chemical properties like reactivity, functional group transformations, and potential for forming multi-component systems are explored through synthetic chemistry studies (Hazra et al., 2013).
科学的研究の応用
Multicomponent Synthesis and Antibacterial Activity
A study conducted by Frolova et al. (2011) discovered a multicomponent reaction involving 3-aminopyrazol-5-ones, leading to the formation of novel heterocyclic compounds, including those similar to the pyrazolo[3,4-b]pyridine structure. These compounds showed notable antibacterial activities, indicating their potential use in antimicrobial therapies (Frolova et al., 2011).
Domino Reactions for Heterocyclic Synthesis
Research by Lipson et al. (2015) explored domino reactions of 3-methylpyrazol-5-amine with various aldehydes and ketones. This process led to the formation of partially hydrogenated cyclopenta[d]-pyrazolo[3,4-b]pyridine, among other compounds, highlighting a method for synthesizing structurally diverse heterocyclic systems (Lipson et al., 2015).
Synthesis and Conversion to Tricyclic Compounds
Toche et al. (2008) synthesized 5-Chloroethylpyrazolo[3,4-b]pyridines, which were then converted into tricyclic pyrazolo[3,4-b]-pyrrolo[2,3-d]pyridines. This research demonstrates a pathway for creating complex heterocyclic structures from simpler pyrazolo[3,4-b]pyridine derivatives (Toche et al., 2008).
Biomedical Applications Review
A comprehensive review by Donaire-Arias et al. (2022) covered over 300,000 1H-pyrazolo[3,4-b]pyridines, analyzing their synthesis methods, substituents variations, and diverse biomedical applications. This work provides a broad overview of the compound class's relevance in various medical and scientific contexts (Donaire-Arias et al., 2022).
Anticancer Agents
Chavva et al. (2013) synthesized a series of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives and screened them for anticancer activity against multiple cancer cell lines. This study highlights the potential use of pyrazolo[3,4-b]pyridine derivatives in cancer treatment (Chavva et al., 2013).
特性
IUPAC Name |
8-(2-methylpropyl)-4,5,7-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7-tetraen-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-7(2)6-10-8-4-3-5-9(8)11-12(14)16-17-13(11)15-10/h7H,3-6H2,1-2H3,(H3,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCQZRZPQCTREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=NNC(=C2C3=C1CCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylpropyl)-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5505638.png)
![N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5505648.png)
![N,N-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B5505654.png)



![2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5505683.png)

![2-{4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B5505692.png)
![8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5505697.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505700.png)


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5505726.png)